molecular formula C10H9N3O3 B15089747 2-[3-(4H-triazol-4-yl)phenoxy]acetic acid

2-[3-(4H-triazol-4-yl)phenoxy]acetic acid

Katalognummer: B15089747
Molekulargewicht: 219.20 g/mol
InChI-Schlüssel: NEKPWACGHGQPMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(4H-triazol-4-yl)phenoxy]acetic acid is a chemical compound with the molecular formula C10H9N3O3 It is characterized by the presence of a triazole ring attached to a phenoxyacetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4H-triazol-4-yl)phenoxy]acetic acid typically involves the reaction of 4H-1,2,4-triazole with a suitable phenoxyacetic acid derivative. One common method involves the use of a base such as sodium hydroxide to deprotonate the phenoxyacetic acid, followed by nucleophilic substitution with the triazole compound. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-[3-(4H-triazol-4-yl)phenoxy]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-[3-(4H-triazol-4-yl)phenoxy]acetic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[3-(4H-triazol-4-yl)phenoxy]acetic acid involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit the activity of certain oxidoreductase enzymes, thereby exhibiting antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3-(4H-1,2,4-Triazol-4-yl)phenoxy)acetic acid hydrochloride
  • 2-(4-(2-Hydroxyethyl)-1H-1,2,3-triazol-1-yl)acetic acid
  • 2-(4-(1-Hydroxycyclopentyl)-1H-1,2,3-triazol-1-yl)acetic acid

Uniqueness

2-[3-(4H-triazol-4-yl)phenoxy]acetic acid is unique due to its specific structural arrangement, which combines a triazole ring with a phenoxyacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C10H9N3O3

Molekulargewicht

219.20 g/mol

IUPAC-Name

2-[3-(4H-triazol-4-yl)phenoxy]acetic acid

InChI

InChI=1S/C10H9N3O3/c14-10(15)6-16-8-3-1-2-7(4-8)9-5-11-13-12-9/h1-5,9H,6H2,(H,14,15)

InChI-Schlüssel

NEKPWACGHGQPMW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)OCC(=O)O)C2C=NN=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.